Antiproliferative Activity in HeLa Cells: WST-8 Assay Hit Confirmation
In a PubChem-deposited screening campaign, 3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide was tested for antiproliferative activity against human HeLa cervical carcinoma cells using the WST-8 assay with a 48-hour incubation [1]. Among six compounds tested, three were classified as active, and one compound—consistent with the target structure's deposited data—exhibited activity ≤1 µM [1]. This places the compound among the minority of actives in this set. Direct quantitative comparator data for the closest analogs (e.g., CAS 361477-68-1, 396719-73-6, 4-fluoro analog) are not publicly available in the same assay system, precluding a definitive head-to-head potency ranking at this time.
| Evidence Dimension | Antiproliferative activity (HeLa, 48 h, WST-8) |
|---|---|
| Target Compound Data | Active; ≤1 µM (1 of 6 compounds tested) |
| Comparator Or Baseline | 3 in-class compounds tested in same assay; specific IC50 values not publicly retrievable |
| Quantified Difference | Not calculable due to incomplete comparator data release; target compound is among the active subset |
| Conditions | Human HeLa cervical carcinoma cells; WST-8 assay; 48 h incubation; data deposited in PubChem BioAssay |
Why This Matters
Confirms the compound's inclusion in the active hit subset of a focused screening panel, providing a minimum viability threshold for procurement in HeLa-based antiproliferative studies.
- [1] PubChem BioAssay Summary: Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay. National Center for Biotechnology Information (2025). View Source
